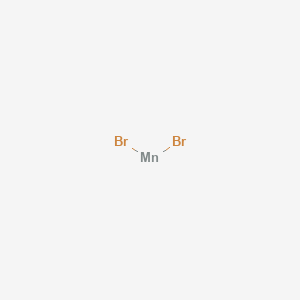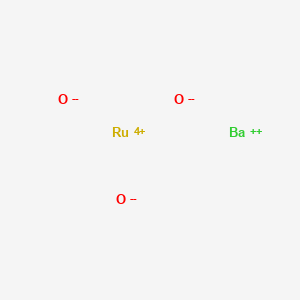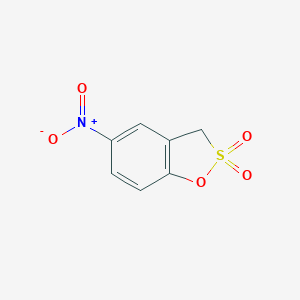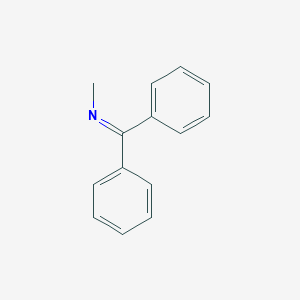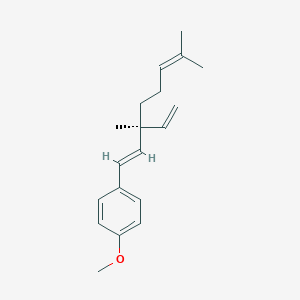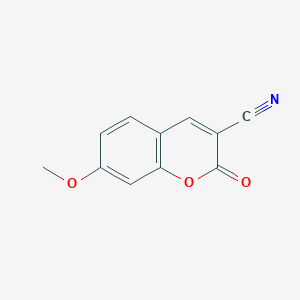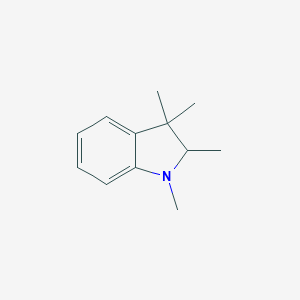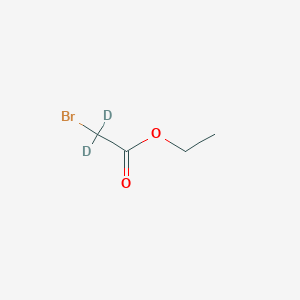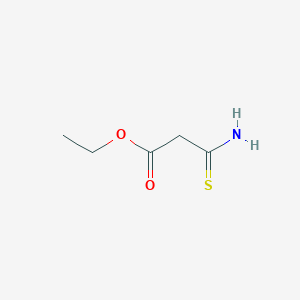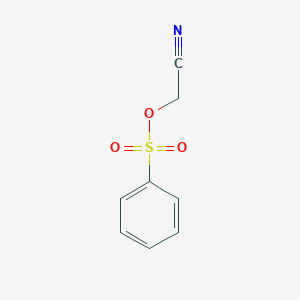
Cyanomethyl benzenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of polysubstituted benzenes, which cyanomethyl benzenesulfonate could be considered a part of, often involves transition-metal-catalyzed reactions for high regioselectivity and yield. Approaches such as directed ortho metalation and cyclotrimerization of alkynes have been highlighted as effective for introducing substituents into the benzene ring, offering insights into potential synthetic pathways for cyanomethyl benzenesulfonate (Saito & Yamamoto, 2000).
Molecular Structure Analysis
The molecular structure of benzenesulfonate complexes, such as the α-cyclodextrin-sodium benzenesulfonate complex, reveals a channel-type structure determined by X-ray analysis. This structure involves the benzene ring located in the cavity and the sulfonato group hydrogen-bonded to the adjacent molecule, indicating the potential structural characteristics of cyanomethyl benzenesulfonate derivatives (Harata, 1976).
Chemical Reactions and Properties
Reactions of aryl benzenesulfonates with benzylamines showcase competitive pathways, providing insights into the reactivity of benzenesulfonate derivatives. These reactions proceed by S-O and C-O bond scission, indicating the chemical behavior that cyanomethyl benzenesulfonate might exhibit under similar conditions (Choi et al., 2002).
Physical Properties Analysis
The study on cyclodextrin complexes with benzenesulfonate derivatives, through NMR and hydrophobic molecular surface areas, provides a method to estimate complex formation and insights into the physical properties such as binding constants and chemical shift variations. These techniques could be applicable to understanding the physical properties of cyanomethyl benzenesulfonate (Funasaki et al., 2001).
Chemical Properties Analysis
The cooperative metal-ligand assisted E/Z isomerization and cyano activation in complexes offers a glimpse into the chemical properties of cyanomethyl benzenesulfonate. This research indicates the potential for cyanomethyl benzenesulfonate to undergo isomerization and activation reactions, showcasing its reactivity and the influence of metal ions on its chemical behavior (Mahmudov et al., 2014).
Wissenschaftliche Forschungsanwendungen
Formation of Layered Inorganic-Organic Solids : Silver benzenesulfonate forms layered 'inorgano-organic' solids with sulfonate-bridged silver(I) centers and phenyl groups. This structure, featuring a hexagonal array of silver ions, showcases a novel six-fold metal-bridging mode for the sulfonate ion (Shimizu et al., 1999).
Complex Formation with Cyclodextrin : The α-cyclodextrin-sodium benzenesulfonate complex forms a channel-type structure. This study used X-ray analysis to determine its orthorhombic crystal structure, revealing how the benzenesulfonate anion arranges within the α-cyclodextrin channel (Harata, 1976).
Catalytic Applications in Organic Synthesis : Copper benzenesulfonate effectively catalyzes the cyclocondensation of isatoic anhydride, aromatic aldehydes, and ammonium salts or primary amines in aqueous solution. This process yields mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones, demonstrating its utility in organic synthesis (Wang et al., 2012).
Environmental Monitoring and Toxicity Assessment : Benzenesulfonates, including Cyanomethyl benzenesulfonate, have been monitored in municipal sewage treatment plants. This research confirms the little effect of primary settlement on the removal of these compounds, highlighting the importance of biological stages in treatment processes. Additionally, the study assesses the toxicity of aromatic sulfonated compounds (Alonso et al., 2005).
Photocatalytic Degradation for Environmental Cleanup : The efficiency of photocatalytic degradation of pollutants like benzenesulfonate can be enhanced through methods like ozonation. This combination results in a synergic effect, significantly improving the efficiency of the process and aiding in environmental cleanup (Zsilák et al., 2014).
Synthesis of Surfactants : Sodium dodecyl-benzenesulfonate, an anionic surfactant, is synthesized through neutralization reactions. The kinetics of this process have implications for the properties of the resulting granules, highlighting the industrial relevance of benzenesulfonates in the production of cleaning agents (Schöngut et al., 2013).
Role in Medicinal Chemistry : Benzenesulfonate derivatives have been explored as prodrugs in chemotherapy. For instance, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates are studied as antimicrotubule prodrugs, activated by CYP1A1, specifically targeting breast cancer cells (Fortin et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyanomethyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOVHFPWMPUQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073390 | |
| Record name | Acetonitrile, [(phenylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethyl benzenesulfonate | |
CAS RN |
10531-13-2 | |
| Record name | Cyanomethyl benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanomethyl benzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010531132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, [(phenylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanomethyl benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




